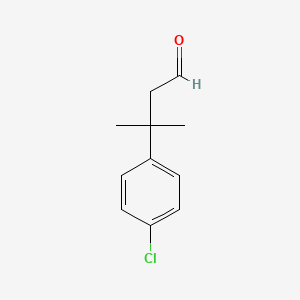

3-(4-Chlorophenyl)-3-methylbutyraldehyde

Description

Properties

Molecular Formula |

C11H13ClO |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-3-methylbutanal |

InChI |

InChI=1S/C11H13ClO/c1-11(2,7-8-13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |

InChI Key |

WDVXQLUMKASPGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(4-Chlorophenyl)-3-methylbutyraldehyde with analogous chlorophenyl-containing compounds, emphasizing functional group differences, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Reactivity and Electronic Properties

- Aldehydes vs. Carboxylic Acids/Esters : The aldehyde group in this compound is more electrophilic than carboxylic acids (e.g., 2-(p-Chlorophenyl)-3-methylbutyric acid), favoring reactions like aldol condensation or Schiff base formation. Carboxylic acids, by contrast, participate in acid-base reactions or esterifications .

- Conjugated Systems: Acrylate derivatives (e.g., 3-(4-Chlorophenyl)acrylic acid) exhibit extended conjugation, lowering LUMO energy and enhancing reactivity in cycloadditions or Michael additions compared to non-conjugated aldehydes .

- The aldehyde analog may exhibit similar electronic trends but with altered reactivity due to the absence of a hydroxyl group .

Physicochemical Properties

- Solubility and Stability: Aldehydes generally have lower boiling points and higher volatility than carboxylic acids or ketones.

- Hydrogen Bonding : Compounds with hydroxyl or urea groups (e.g., Tioclomarol, Diflubenzuron) exhibit stronger intermolecular interactions, impacting crystallinity and stability compared to the aldehyde .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-3-methylbutyraldehyde, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using 4-chlorophenyl precursors and 3-methylbutyraldehyde derivatives. Key parameters include using Lewis acid catalysts (e.g., AlCl₃) at controlled temperatures (0–5°C) to minimize side reactions like over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield . For optimization, reaction kinetics studies under varying solvent polarities (e.g., dichloromethane vs. toluene) and catalyst loadings (10–20 mol%) are critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aldehyde proton (δ 9.5–10.0 ppm) and quaternary carbon at the 3-methyl position .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ = 226.06 Da) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The aldehyde group is prone to oxidation. Store under inert gas (argon) at –20°C in amber vials. Stability assays show degradation <5% over 6 months when shielded from light and moisture. For long-term storage, lyophilization in the presence of stabilizers (e.g., BHT) is recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the aldehyde group, identifying susceptibility to nucleophilic attack. Molecular docking studies with thiol or amine nucleophiles reveal steric hindrance from the 3-methyl and 4-chlorophenyl groups, guiding solvent selection (e.g., DMF for polar transition states) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions. Standardize protocols:

- Use uniform cell lines (e.g., HEK293 for receptor studies) .

- Control for aldehyde oxidation by adding antioxidants (e.g., ascorbic acid) .

- Validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How does the electronic effect of the 4-chlorophenyl group influence the compound’s spectroscopic properties?

- Methodological Answer : The electron-withdrawing chlorine atom deshields adjacent protons, shifting aromatic ¹H NMR signals upfield (δ 7.2–7.4 ppm). IR spectroscopy shows a distinct C=O stretch at 1720 cm⁻¹, with minor shifts (±10 cm⁻¹) due to conjugation with the chlorophenyl ring. Comparative studies with non-chlorinated analogs highlight these electronic effects .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Key issues include:

- Exothermic Reactions : Mitigate using flow reactors for heat dissipation .

- Purification : Replace column chromatography with fractional distillation under reduced pressure (BP 120–125°C at 15 mmHg) .

- Byproduct Management : Optimize stoichiometry to minimize 3-(4-chlorophenyl)butyric acid formation .

Key Research Gaps

- Mechanistic Studies : Limited data on aldehyde group interactions with biological targets (e.g., kinases).

- Environmental Impact : No published LC-MS methods for detecting degradation products in wastewater.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.